molecular formula C8H9NOS B037452 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone CAS No. 120627-38-5

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone

Cat. No.: B037452
CAS No.: 120627-38-5
M. Wt: 167.23 g/mol
InChI Key: IVPRKASFADFJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is a heterocyclic compound featuring a fused bicyclic system comprising a pyrrole and thiazole ring, with an acetyl (ethanone) substituent at position 6. The core structure, 2,3-dihydropyrrolo[2,1-b]thiazole, has a molecular formula of C₆H₇NS (MW: 125.19 g/mol) and exhibits planar geometry with delocalized π-electrons . The ethanone group introduces polarity and reactivity, making it a candidate for pharmaceutical and materials science applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Compounds with similar structures have been identified as topoisomerase inhibitors, which are crucial in cancer therapy. For instance, derivatives of pyrrolo[2,1-b]thiazole have shown promising results against various cancer cell lines by inhibiting DNA replication and transcription processes .
    • A study highlighted the potential of pyrrolo-thiazole derivatives as effective chemotherapeutic agents against cancer types such as leukemia and breast cancer .
  • Antiparasitic Properties :
    • The compound has been investigated for its activity against protozoan parasites like Trypanosoma brucei and Leishmania, which are responsible for diseases such as African sleeping sickness and Chagas disease. The mechanism involves selective inhibition of topoisomerase IB in these parasites .
  • Neuroprotective Effects :
    • Some studies suggest that similar compounds may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Research indicates that these compounds can modulate neuroinflammatory pathways, providing a protective effect on neuronal cells .

Case Studies

  • Case Study 1: Anticancer Activity Assessment
    • A study evaluated the cytotoxic effects of various pyrrolo-thiazole derivatives on human cancer cell lines. Results indicated significant growth inhibition in treated cells compared to controls, suggesting potential for further development into anticancer agents .
  • Case Study 2: Antiparasitic Efficacy
    • Research focused on the antiparasitic activity of thiazole derivatives against Trypanosoma cruzi. The study demonstrated that certain modifications to the thiazole ring enhanced efficacy, leading to reduced parasite viability in vitro .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineEffectiveness (IC50)
AnticancerPyrrolo-thiazoleMCF-7 (Breast Cancer)15 µM
AntiparasiticThiazole derivativeTrypanosoma brucei10 µM
NeuroprotectiveSimilar derivativesNeuronal Cell Lines20 µM

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives

  • GABJAX (N-(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)propanamide sesquihydrate):
    • Substituent : Propanamide at position 7.
    • Key Differences : The quinazoline ring increases aromaticity and hydrogen-bonding capacity compared to the thiazole-containing core of the target compound. This enhances π-π stacking interactions in crystallographic studies .
  • HIHLIT (3b-hydroxy-7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one monohydrate): Substituent: Methoxy and hydroxyl groups at positions 7 and 3b, respectively. Key Differences: Polar substituents improve solubility in aqueous media but reduce thermal stability (m.p. 138°C for the thione analogue vs. higher values for HIHLIT) .

7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Substituent : Bromine at position 7.
  • Key Differences: The bromine atom increases molecular weight (MW: ~280 g/mol) and alters electronic properties, enhancing halogen bonding in crystal packing. This contrasts with the ethanone group, which participates in dipole-dipole interactions .

Functional Group Analogues

Thione Derivatives

  • 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione: Substituent: Thione (C=S) at position 8. Key Differences: The thione group increases sulfur-mediated reactivity (e.g., nucleophilic substitution) and reduces planarity due to steric effects. Crystallographic studies show weaker π-π stacking (centroid distance: 3.721 Å) compared to ethanone derivatives .

Ethanone-Containing Analogues

  • PF-5190457 (1-[2-[(1R)-5-(6-methyl-4-pyrimidinyl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone): Substituent: Imidazothiazole and spirocyclic amine groups. Key Differences: The extended heteroaromatic system enhances binding affinity to biological targets (e.g., ghrelin receptors) but reduces synthetic accessibility compared to the simpler bicyclic structure of the target compound .

Comparative Data Table

Compound Name Core Structure Position 7 Substituent Molecular Formula Key Properties Reference
1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone Pyrrolo[2,1-b]thiazole Ethanone C₇H₇NOS Polar, moderate reactivity
GABJAX Pyrrolo[2,1-b]quinazoline Propanamide C₁₄H₁₆N₄O₂·1.5H₂O Enhanced π-π stacking
HIHLIT Pyrrolo[2,1-b]quinazoline Methoxy, hydroxyl C₁₂H₁₂N₂O₃·H₂O High aqueous solubility
2,3-Dihydropyrrolo[2,1-b]quinazoline-9-thione Pyrrolo[2,1-b]quinazoline None (thione at C9) C₁₀H₈N₂S Sulfur-mediated reactivity
PF-5190457 Imidazo[2,1-b]thiazole-spiro Imidazothiazole C₂₇H₃₀N₆O₂S High bioactivity, complex synthesis

Research Findings and Implications

Reactivity: The ethanone group in the target compound facilitates nucleophilic additions, whereas thione derivatives (e.g., ) undergo electrophilic substitutions more readily .

Crystallographic Behavior : Quinazoline-based analogues (GABJAX, HIHLIT) exhibit stronger π-π interactions (centroid distances < 4 Å) compared to thiazole-containing derivatives, which prioritize dipole interactions .

Pharmacological Potential: Compounds like PF-5190457 demonstrate that ethanone groups paired with extended heterocycles enhance receptor binding, suggesting the target compound could be optimized for drug design .

Biological Activity

1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone is a compound belonging to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrrolo-thiazole framework through cyclization reactions. Notably, various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

Recent studies have highlighted the antitumor , antimicrobial , and anti-inflammatory properties of this compound. Below are detailed findings from various research efforts:

Antitumor Activity

  • Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, in a study involving the HL-60 human promyelocytic leukemia cell line, derivatives of pyrrolo-thiazole exhibited growth inhibition comparable to established chemotherapeutic agents .
    CompoundCell LineIC50 (µM)
    7aHL-605.0
    7bHT-29 (colon carcinoma)3.0
    7cA549 (lung carcinoma)4.5
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation, such as EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests indicated potent activity against Staphylococcus aureus and Bacillus subtilis with MIC values as low as 1.562 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus1.562
    Bacillus subtilis1.562

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using in vitro models. It demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophages .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study on Antitumor Effects : A study evaluated the effects of this compound on T-47D breast cancer cells and found that it induced apoptosis and cell cycle arrest at sub-G1 phase levels . The results suggested a promising avenue for further development as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria, showing that the compound could serve as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone, and what factors influence yield optimization?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form fused heterocyclic structures . Another method employs phosphorus pentasulfide in m-xylene for thione functionalization via 2-hour reflux, achieving ~72% yield after recrystallization from hexane . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reaction rates.
  • Catalyst : Acidic conditions (e.g., HCl in ethanol) improve cyclization efficiency .
  • Temperature : Reflux conditions (100–120°C) balance reaction speed and side-product formation.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) typically shows resonances for the dihydropyrrolo-thiazole moiety (e.g., δ 4.47 ppm for 1-CH₂ and δ 3.25 ppm for 3-CH₂) .
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-S (670–730 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Single-crystal studies reveal planarity of the pyrrolo-thiazole system (r.m.s. deviation <0.014 Å) and π-π stacking interactions (centroid distances ~3.72 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Recommended steps:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
  • Dose-response standardization : Test multiple concentrations (e.g., 1–100 μM) in triplicate to ensure reproducibility .
  • Control experiments : Compare with structurally analogous compounds (e.g., pyrazolo-thiadiazines) to isolate scaffold-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains). The pyrrolo-thiazole core shows high complementarity with hydrophobic pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity. Electron-withdrawing groups at the ethanone position improve metabolic stability .
  • MD simulations : Assess conformational stability in aqueous environments; the dihydro ring reduces flexibility, enhancing target engagement .

Q. What experimental approaches address synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis minimizes side reactions (e.g., oxidation) and improves heat management .
  • Green solvents : Replace m-xylene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalytic optimization : Transition from stoichiometric acetic acid to heterogeneous catalysts (e.g., zeolites) reduces waste .

Properties

IUPAC Name

1-(2,3-dihydropyrrolo[2,1-b][1,3]thiazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(10)7-2-3-9-4-5-11-8(7)9/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRKASFADFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2N(CCS2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.